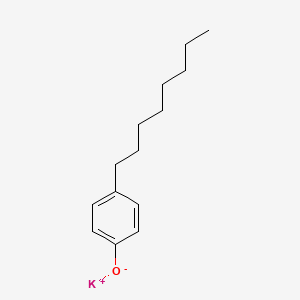
Potassium p-octylphenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium p-octylphenolate is a chemical compound with the molecular formula C14H21KO. It is known for its unique structure, which includes a potassium ion bonded to a p-octylphenolate anion. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Potassium p-octylphenolate can be synthesized through the reaction of p-octylphenol with potassium hydroxide. The reaction typically involves dissolving p-octylphenol in an organic solvent, such as ethanol, and then adding a solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. This can include the use of specialized reactors and purification processes to remove any impurities and obtain the desired product.
化学反应分析
Types of Reactions
Potassium p-octylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: The phenolic group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenolic derivatives
Substitution: Alkylated or acylated phenolic compounds
科学研究应用
Potassium p-octylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of potassium p-octylphenolate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound’s phenolic group allows it to participate in redox reactions, which can affect cellular processes and signaling pathways.
相似化合物的比较
Potassium p-octylphenolate can be compared with other phenolic compounds, such as:
- Potassium p-tert-butylphenolate
- Potassium p-cresolate
- Potassium p-ethylphenolate
These compounds share similar phenolic structures but differ in their alkyl substituents, which can influence their chemical reactivity and applications. This compound is unique due to its longer alkyl chain, which can affect its solubility and interaction with other molecules.
属性
CAS 编号 |
58288-41-8 |
|---|---|
分子式 |
C14H21KO |
分子量 |
244.41 g/mol |
IUPAC 名称 |
potassium;4-octylphenolate |
InChI |
InChI=1S/C14H22O.K/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;/h9-12,15H,2-8H2,1H3;/q;+1/p-1 |
InChI 键 |
KXPNDAJGKXDUDY-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)[O-].[K+] |
相关CAS编号 |
1806-26-4 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


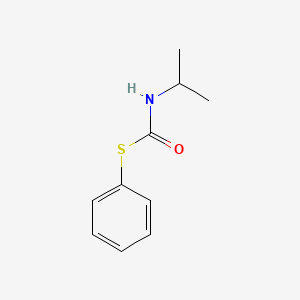

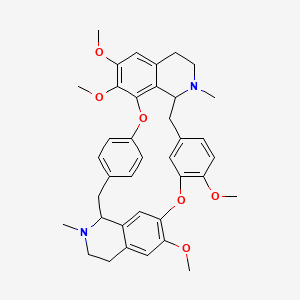
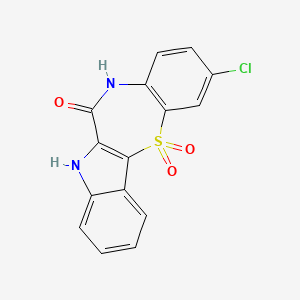
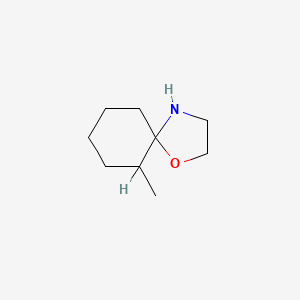
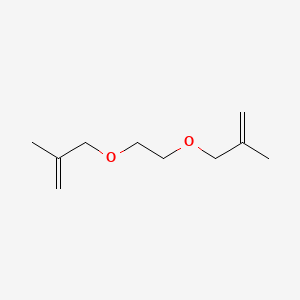

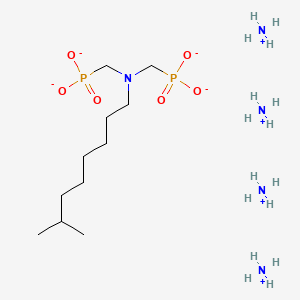
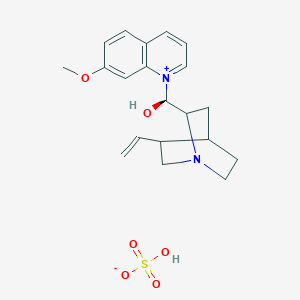
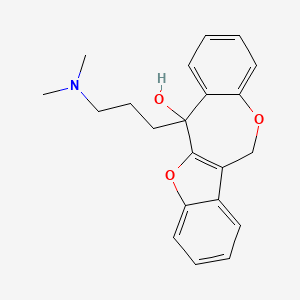
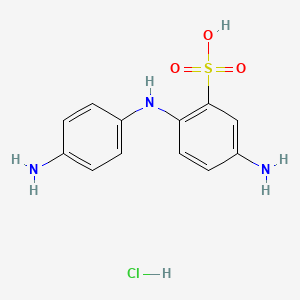
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)


